molecular formula C12H20O B14263603 1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one CAS No. 131515-36-1

1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one

Cat. No.: B14263603
CAS No.: 131515-36-1
M. Wt: 180.29 g/mol
InChI Key: XEXWCBUDMVCDCR-UHFFFAOYSA-N
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Description

1-(3-Pentylbicyclo[111]pentan-1-yl)ethan-1-one is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at specific positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another practical approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable synthetic methods such as carbene insertion and radical addition. These methods are favored due to their efficiency and ability to produce large quantities of the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of functional groups with new groups .

Mechanism of Action

The mechanism of action of 1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one stands out due to its pentyl group, which imparts unique chemical and physical properties.

Properties

CAS No.

131515-36-1

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)ethanone

InChI

InChI=1S/C12H20O/c1-3-4-5-6-11-7-12(8-11,9-11)10(2)13/h3-9H2,1-2H3

InChI Key

XEXWCBUDMVCDCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC12CC(C1)(C2)C(=O)C

Origin of Product

United States

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